18-Dehydroxycytochalasin H is a naturally occurring compound belonging to the cytochalasin family, which are known for their diverse biological activities, particularly in the context of cancer research. This compound has garnered attention due to its potential cytotoxic effects against various human cancer cell lines, making it a subject of interest in pharmacological studies.
18-Dehydroxycytochalasin H is primarily derived from fungal species, particularly those in the genus Phomopsis and Diaporthe. These fungi are known to produce a variety of secondary metabolites, including cytochalasins, which exhibit significant biological activity. The compound has been isolated from the extracts of these fungi through advanced chromatographic techniques .
Chemically, 18-Dehydroxycytochalasin H is classified as a polyketide derived from fungal biosynthetic pathways. It falls under the broader category of natural products known for their complex structures and diverse biological properties. This classification highlights its relevance in both natural product chemistry and pharmacology.
The synthesis of 18-Dehydroxycytochalasin H can be achieved through various methods, typically involving the extraction from fungal sources followed by purification processes. The isolation often employs techniques such as liquid chromatography and mass spectrometry to ensure high purity and yield.
In a study involving the extraction from Diaporthe species, the process included:
The molecular structure of 18-Dehydroxycytochalasin H features a complex arrangement typical of cytochalasins, characterized by a bicyclic core with various functional groups that contribute to its biological activity.
Key structural data includes:
18-Dehydroxycytochalasin H participates in several chemical reactions that can alter its structure and function. Common reactions include:
Reactions are typically conducted under controlled conditions using reagents such as acetic anhydride for acylation or hydrogen peroxide for hydroxylation. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress .
The mechanism of action for 18-Dehydroxycytochalasin H primarily involves disruption of cellular processes critical for cancer cell survival. It is believed to inhibit actin polymerization, thereby affecting cell motility and division.
Studies indicate that this compound induces apoptosis in cancer cells by activating specific signaling pathways related to cell death. For instance, it has been shown to increase levels of pro-apoptotic proteins while decreasing anti-apoptotic factors in treated cells .
Relevant analyses include spectroscopic methods (NMR, IR) that provide insights into functional groups and structural integrity .
18-Dehydroxycytochalasin H has significant applications in scientific research:
Cytochalasins are a structurally diverse class of fungal-derived secondary metabolites characterized by a perhydroisoindolone core fused to a macrocyclic ring. These compounds exhibit potent bioactivity by selectively targeting actin microfilaments, thereby disrupting cytoskeletal dynamics, cell division, motility, and vesicular trafficking [5] [7]. Over 100 cytochalasin variants have been identified, with variations arising from modifications to the macrocycle size (typically 9–15 members), oxygenation patterns, and pendant functional groups. Beyond their cytoskeletal effects, certain cytochalasins demonstrate additional biological properties, including inhibition of glucose transport (cytochalasin B), angiogenesis suppression (cytochalasin E), and antimicrobial activity [5] [6] [9]. Their mechanism often involves binding to the barbed (+) end of actin filaments, preventing monomer addition or dissociation, and effectively "capping" the filament [7].
18-Dehydroxycytochalasin H belongs to a rare subclass of cytochalasins distinguished by a 12-membered macrocyclic lactone ring, contrasting with the more common 14-membered carbocyclic or lactone rings found in prevalent analogues like cytochalasin B or E [4]. Its defining structural feature is the absence of a hydroxyl group at the C-18 position compared to its parent compound, cytochalasin H (C30H39NO5) [8] [9]. This dehydroxylation significantly alters the molecule’s polarity, hydrogen-bonding capacity, and three-dimensional conformation. Preliminary biological assessments suggest this structural perturbation impacts its bioactivity profile, particularly concerning actin binding dynamics and cellular potency. Notably, studies indicate that modifications at C-18/C-17 influence whether the compound’s effects on actin are reversible or irreversible, a critical determinant of its potential research or therapeutic utility [4].
The discovery of 18-dehydroxycytochalasin H is intertwined with the exploration of endophytic fungi as sources of novel cytochalasins. It was first identified and characterized in 2025 during a detailed metabolomic study of Nemania diffusa DSM 116299, an endophytic fungus isolated from ash tree (Fraxinus excelsior) twigs in Germany [4]. Researchers employed preparative HPLC for purification, followed by structural elucidation using high-resolution mass spectrometry (HR-MS) and 1D/2D nuclear magnetic resonance (NMR) spectroscopy. This discovery was part of a broader effort to identify fungal metabolites capable of protecting the host tree against pathogens like Hymenoscyphus fraxineus. The compound was isolated alongside six known congeners, including 18-dehydroxy-cytochalasin E and cytochalasins Z7, Z8, and E, highlighting the chemical diversity within a single fungal strain [4]. Its identification expanded the known chemical space of 12-membered lactone-containing cytochalasins, a relatively underexplored group.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1